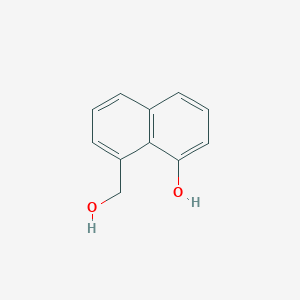

1-Naphthol-8-methanol

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C11H10O2 |

|---|---|

分子量 |

174.20 g/mol |

IUPAC名 |

8-(hydroxymethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H10O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,12-13H,7H2 |

InChIキー |

KDCNEKCUDQLJFN-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)CO)C(=CC=C2)O |

製品の起源 |

United States |

Reactivity and Reaction Mechanisms of 1 Naphthol 8 Methanol

Transformations Involving the Methanol (B129727) Moiety

The methanol group attached at the 8-position of the naphthalene (B1677914) ring is a primary alcohol and thus exhibits reactivity typical of this functional class. These reactions primarily involve the hydroxyl group and the adjacent carbon atom.

Oxidation Reactions to Aldehydes and Carboxylic Acids

Primary alcohols can be oxidized to form aldehydes and, with further oxidation, carboxylic acids. libretexts.org This transformation is a fundamental reaction in organic synthesis. The oxidation of a primary alcohol like the methanol moiety in 1-Naphthol-8-methanol can be achieved using various oxidizing agents. libretexts.orglibretexts.org

Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org To ensure the reaction proceeds to the carboxylic acid, the alcohol is typically heated under reflux with an excess of the oxidizing agent. libretexts.org This prevents the intermediate aldehyde from being isolated. libretexts.org

For the selective oxidation of a primary alcohol to an aldehyde, milder reagents are required to prevent overoxidation. quora.com Pyridinium chlorochromate (PCC) is a well-known reagent for this purpose, effectively converting primary alcohols to aldehydes. libretexts.orgquora.com Another modern and efficient reagent is Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder, non-acidic reaction conditions. libretexts.org A nitroxyl-radical-catalyzed oxidation using diisopropyl azodicarboxylate (DIAD) also allows for the selective conversion of primary alcohols to their corresponding aldehydes without overoxidation. organic-chemistry.org

Table 1: Oxidation Reactions of Primary Alcohols

| Starting Material | Reagent | Product | Notes |

| Primary Alcohol | K₂Cr₂O₇, H₂SO₄ (excess), heat | Carboxylic Acid | Reaction goes to completion. libretexts.org |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | Milder oxidation, stops at the aldehyde stage. libretexts.orgquora.com |

| Primary Alcohol | Dess-Martin Periodinane (DMP) | Aldehyde | High yields, mild conditions. libretexts.org |

| Primary Alcohol | DIAD, nitroxyl (B88944) radical catalyst | Aldehyde | Selective oxidation without overoxidation. organic-chemistry.org |

Reduction Reactions of Modified Methanol Groups

While the methanol group itself is not typically reduced, its derivatives, such as the corresponding aldehyde or carboxylic acid formed from oxidation, can be. For instance, a carboxylic acid can be reduced back to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the methanol moiety is a poor leaving group. libretexts.orgpearson.com To facilitate nucleophilic substitution, it must first be converted into a better leaving group. One common method is to protonate the hydroxyl group in the presence of a strong acid, which converts it into a water molecule, a much better leaving group. libretexts.orgpearson.com However, this method is not always suitable as many nucleophiles are deactivated in strongly acidic conditions. libretexts.org

Another effective strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. libretexts.org Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a solvent-free alternative. researchgate.net

Reactivity of the Naphthalene Aromatic Ring

The naphthalene ring system in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, as well as reduction reactions. The presence of the hydroxyl and methanol substituents influences the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS):

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in In 1-naphthol (B170400), this directs incoming electrophiles primarily to the 2- and 4-positions. The methanol group at the 8-position is a weakly deactivating group. Therefore, electrophilic substitution on this compound is expected to be directed by the powerful activating effect of the hydroxyl group. For example, the alkylation of 1-naphthol with methanol over various catalysts yields 2-methyl-1-naphthol (B1210624) as a major product. ijsr.netiitm.ac.in

The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. lkouniv.ac.inscribd.com

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is generally less common for electron-rich aromatic rings unless they possess strong electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, for some systems, a concerted mechanism has been proposed. nih.gov The presence of a good leaving group is also crucial. While the hydroxyl group itself is not a good leaving group, derivatization can make NAS possible. For instance, the methoxy (B1213986) group in 1-methoxy-2-(diphenylphosphinyl)naphthalene can be displaced by various nucleophiles. elsevierpure.com In the context of this compound, direct nucleophilic attack on the naphthalene ring is unlikely without modification or specific reaction conditions that activate the ring towards such a reaction.

Hydrogenation and Selective Aromatic Ring Reduction

The naphthalene ring system can be fully or partially hydrogenated under various catalytic conditions. The selective reduction of one of the two aromatic rings is a significant challenge.

For 1-naphthol derivatives, the reduction of the unsubstituted ring (positions 5, 6, 7, and 8) is often desired to produce 5,6,7,8-tetrahydronaphthol derivatives, which are valuable synthetic intermediates. lookchem.com Several catalytic systems have been developed for this purpose. For example, a rhodium complex with hydrosilanes in methanol has been shown to regioselectively reduce the unsubstituted ring of naphthols. lookchem.com Another approach involves using a USY-supported NiB nanocatalyst for the selective hydrogenation of 1-naphthol to 5,6,7,8-tetrahydro-1-naphthol. researchgate.net

Conversely, the reduction of the substituted ring to yield 1,2,3,4-tetrahydronaphthols can also be achieved. lookchem.com The choice of catalyst and reaction conditions is critical in determining the regioselectivity of the reduction. For instance, a ruthenium pincer catalyst has been used for the selective hydrogenation of naphthols to 1,2,3,4-tetrahydronaphthols. lookchem.com The complete hydrogenation of 1-naphthol to 1-decalol can be accomplished using catalysts like rhodium-on-alumina. orgsyn.org

Table 2: Selective Hydrogenation of 1-Naphthol

| Catalyst | Product | Selectivity | Reference |

| [RhCl(cod)]₂, PhSiH₃, MeOH | 5,6,7,8-Tetrahydronaphthol | High regioselectivity | lookchem.com |

| NiB/USY | 5,6,7,8-Tetrahydro-1-naphthol | High selectivity | researchgate.net |

| Ruthenium pincer catalyst | 1,2,3,4-Tetrahydronaphthols | Selective hydrogenation | lookchem.com |

| 5% Rhodium-on-alumina | 1-Decalol | Complete hydrogenation | orgsyn.org |

Reactions Influencing Ring Isomerization (e.g., 1-Naphthol vs. 2-Naphthol (B1666908) contexts)

The reactivity of naphthols and their derivatives is significantly influenced by the position of the hydroxyl group on the naphthalene ring, leading to differences in isomerization and other reactions. 1-Naphthol and 2-naphthol are structural isomers that differ in the attachment of the hydroxyl group to the naphthalene ring. brainly.in In 1-naphthol, the hydroxyl group is at the alpha-position (carbon 1), while in 2-naphthol, it is at the beta-position (carbon 2). brainly.in This seemingly small structural difference leads to notable distinctions in their chemical behavior.

The hydroxyl group in naphthols is generally more reactive than in phenols. brainly.innih.gov Both 1-naphthol and 2-naphthol are precursors in the synthesis of a variety of compounds, including dyes and pharmaceuticals. brainly.innih.govwikipedia.org The position of the hydroxyl group influences the regioselectivity of electrophilic substitution reactions. For instance, in 1-naphthol, the 4-position is susceptible to electrophilic attack, a property utilized in the synthesis of diazo dyes. wikipedia.org

Theoretical studies on the isomerization of 1,1′-bi-2-naphthol (BINOL) have identified multiple isomers and pathways for their interconversion. researchgate.netresearchgate.net These studies, utilizing density functional theory (DFT), have shown that isomerization can occur through rotation around the C-O bond or torsion of the ring-ring bond, with the former being less energetically demanding. researchgate.net While this research focuses on a more complex bidentate ligand, it highlights the potential for isomeric forms in naphthol-based structures.

In the context of this compound, the presence of the methanol group at the 8-position introduces steric and electronic effects that can further influence its reactivity compared to unsubstituted 1-naphthol. The proximity of the 8-methanol group to the 1-hydroxyl group can lead to intramolecular interactions, potentially affecting the acidity of the hydroxyl proton and the electron density distribution in the naphthalene ring system. These interactions can, in turn, influence the pathways of isomerization or other reactions.

A study on the structure of 1-naphthol and 2-naphthol using microwave spectroscopy and electronic structure calculations revealed that cis-1-naphthol is non-planar due to a close-contact interaction between the hydroxyl hydrogen and the hydrogen at the 8-position. smu.edu This interaction is a mix of attractive and repulsive forces. smu.edu In this compound, the replacement of the hydrogen at the 8-position with a methanol group would lead to different and more complex intramolecular interactions, likely influencing the planarity and reactivity of the molecule.

Excited-State Photochemical Reactivity

The photochemical behavior of naphthol derivatives is a rich area of study, with phenomena such as excited-state proton transfer (ESPT) playing a crucial role in their reactivity.

Naphthols are well-known photoacids, meaning they become significantly more acidic upon electronic excitation. acs.orgresearchgate.net This phenomenon, known as excited-state proton transfer (ESPT), has been extensively studied in 1-naphthol and its derivatives. acs.orgresearchgate.netnih.gov Upon absorption of light, the pKa value of the hydroxyl group decreases, facilitating the transfer of a proton to a nearby acceptor, which can be solvent molecules like water or methanol. researchgate.net

The rate of ESPT is influenced by the substituents on the naphthol ring. For instance, a study on 5-substituted 1-naphthol derivatives showed a correlation between the ESPT rate constants and the excited-state equilibrium constant, which can be described by the Marcus theory for proton transfer. acs.orgnih.gov This indicates that the electronic properties of the substituents have a direct impact on the kinetics of proton dissociation in the excited state.

For this compound, the methanol group at the 8-position could potentially act as an intramolecular proton acceptor, influencing the ESPT process. The proximity of the methanol's oxygen atom to the hydroxyl proton could facilitate an intramolecular ESPT, competing with proton transfer to the solvent.

Research on other naphthol derivatives has provided insights into the mechanisms of ESPT. Studies on 2-naphthol derivatives in Langmuir-Blodgett films have shown that water molecules, potentially forming "proton wires," and carboxyl groups can act as proton acceptors. acs.org The estimated rate of proton transfer in these systems was between 5 × 10⁸ and 5 × 10⁹ s⁻¹. acs.org In the case of 1-hydroxy-2-naphthaldehyde, excited-state intramolecular proton transfer (ESIPT) was found to occur across an energy barrier. rsc.org

The photophysical properties of 1-naphthol have been investigated in various environments. In large unilamellar vesicles, the bilayer was found to slow down the proton transfer process that is observed in water. rsc.org

The photophysical properties of naphthols are intrinsically linked to their photochemical reactivity. Upon excitation, naphthols can undergo various processes, including fluorescence, intersystem crossing to the triplet state, and photoionization, in addition to ESPT.

The phototransformation of 1-naphthol in aerated aqueous solution has been shown to produce 1,4-naphthoquinone (B94277), 2-hydroxy-1,4-naphthoquinone, and 6-hydroxy-1,4-naphthoquinone as the main products. rsc.org The quantum yield of this process is significantly higher in the presence of oxygen, suggesting the involvement of reactive oxygen species. rsc.orgresearchgate.net Laser flash photolysis studies have detected the formation of solvated electrons, indicating that photoionization is one of the primary photochemical pathways. rsc.orgresearchgate.net

The interaction of excited naphthols with other molecules can also lead to chemical transformations. For example, studies on naphthol-naphthalimide conjugates have shown that upon excitation, Förster resonance energy transfer (FRET) can occur from the naphthol to the naphthalimide chromophore. mdpi.com This energy transfer can then initiate further photochemical reactions. mdpi.com

The presence of the 8-methanol group in this compound would be expected to modify its photophysical properties compared to 1-naphthol. The substituent could affect the energies of the excited states, the quantum yields of fluorescence and other photoprocesses, and the rates of intersystem crossing and internal conversion.

Mechanistic Investigations of Complex Reactions

Understanding the detailed mechanisms of reactions involving naphthols is crucial for controlling the formation of desired products. A combination of kinetic and spectroscopic methods, along with the study of reaction conditions, provides valuable insights into these complex processes.

Kinetic and spectroscopic techniques are powerful tools for unraveling the mechanisms of chemical reactions. For instance, the enzymatic hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene by 1-naphthol 2-hydroxylase has been characterized using kinetic and spectroscopic methods. nih.gov These studies revealed that the enzyme is an NAD(P)H-dependent external flavin monooxygenase and identified inhibitors of the reaction. nih.govresearchgate.net

Spectroscopic methods like UV-Vis spectroscopy can be used to monitor the kinetics of reactions in real-time. sapub.org For example, the Fenton oxidation of naphthol blue black has been studied using this technique to determine the reaction rate constant under various conditions. sapub.org The oxidation of naphthol green B by peroxydisulphate has also been investigated kinetically, showing a first-order dependence on both the oxidant and reductant concentrations. researchgate.net

Infrared and NMR spectroscopy have been used to study the solid-state reaction between α-naphthol and 1,4-naphthoquinone, revealing the formation of a hydrogen-bonded molecular complex. niscpr.res.in Laser flash photolysis is another powerful technique for studying short-lived intermediates in photochemical reactions, as demonstrated in the investigation of the phototransformation of 1-naphthol. rsc.orgresearchgate.netmdpi.com

The outcome of a chemical reaction is highly dependent on the reaction conditions and the presence of catalysts. In the context of naphthol chemistry, these factors play a critical role in controlling selectivity and yield.

For example, the alkylation of 1-naphthol with methanol can be catalyzed by various solid acids, such as modified zeolites and ferrites. ijsr.netjocpr.comiitm.ac.in The choice of catalyst and reaction parameters like temperature and molar ratio can significantly influence the product distribution, favoring either C-alkylation or O-alkylation. ijsr.netjocpr.comiitm.ac.in Studies on the alkylation of 1-naphthol with methanol over Ni1-XMnXFe2O4 type ferrites have shown that the selectivity towards 2-methyl-1-naphthol is dependent on the catalyst composition and reaction conditions. ijsr.net Similarly, the use of modified Y zeolites as catalysts for this reaction can lead to a variety of products through different reaction pathways. iitm.ac.in

Catalysts are also crucial in other transformations of naphthols. For instance, a rhodium-catalyzed enantioselective dearomatization of 1-aryl-2-naphthols with internal alkynes has been developed. acs.org In the synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane, an intermediate for the beta-blocker propranolol, both homogeneous and heterogeneous phase-transfer catalysis have been employed to achieve high yields and selectivity. doaj.org The direct hydroxylation of naphthalene to 1-naphthol can be achieved using catalysts like pigment green B with hydrogen peroxide as the oxidant. google.com

The reduction of naphthols can also be controlled by the choice of catalyst and reaction conditions. A regioselective and chemoselective method for the reduction of the unsubstituted aromatic ring of naphthols to synthesize 5,6,7,8-tetrahydronaphthols has been developed using a rhodium complex and hydrosilanes in methanol. lookchem.com The hydrogenation of 1-naphthol to 1-decalol can be achieved using a rhodium-on-alumina catalyst under mild conditions. orgsyn.org

Data Tables

Table 1: Comparison of 1-Naphthol and 2-Naphthol

| Feature | 1-Naphthol (α-Naphthol) | 2-Naphthol (β-Naphthol) |

| Structure | Hydroxyl group at C1 | Hydroxyl group at C2 |

| Reactivity | Hydroxyl group is generally more reactive than in phenols. The 4-position is susceptible to electrophilic attack. brainly.innih.govwikipedia.org | Hydroxyl group is generally more reactive than in phenols. brainly.innih.gov |

| Isomerism | Structural isomer of 2-naphthol. brainly.in | Structural isomer of 1-naphthol. brainly.in |

| Uses | Precursor for dyes, pharmaceuticals, and other chemicals. brainly.inwikipedia.org | Precursor for dyes, pigments, insecticides, pharmaceuticals, perfumes, and antioxidants. nih.gov |

Table 2: Photochemical Properties of Naphthol Derivatives

| Compound/System | Phenomenon | Key Findings |

| 1-Naphthol & Derivatives | Excited-State Proton Transfer (ESPT) | Become significantly more acidic upon excitation, facilitating proton transfer to a suitable acceptor. acs.orgresearchgate.net |

| 5-Substituted 1-Naphthols | ESPT Kinetics | ESPT rate constants correlate with the excited-state equilibrium constant, following Marcus theory. acs.orgnih.gov |

| 2-Naphthol Derivatives in LB Films | Proton Acceptors in ESPT | Water molecules ("proton wires") and carboxyl groups can act as proton acceptors. acs.org |

| 1-Naphthol in Aerated Aqueous Solution | Phototransformation | Main products are 1,4-naphthoquinone and its hydroxylated derivatives. The reaction is enhanced by oxygen. rsc.org |

| Naphthol-Naphthalimide Conjugates | Photochemical Reactivity | Förster resonance energy transfer (FRET) can occur from the naphthol to the naphthalimide, initiating further reactions. mdpi.com |

Table 3: Catalytic Transformations of Naphthols

| Reaction | Naphthol Substrate | Catalyst | Key Products/Observations |

| Alkylation with Methanol | 1-Naphthol | Modified Zeolites (e.g., MgLaY) | Mixture of C- and O-alkylated products. iitm.ac.in |

| Alkylation with Methanol | 1-Naphthol | Ni1-XMnXFe2O4 Ferrites | Selective formation of 2-methyl-1-naphthol depending on conditions. ijsr.net |

| Dearomatization | 1-Aryl-2-naphthols | Chiral Rhodium Complex | Enantioselective synthesis of spirocyclic enones. acs.org |

| Reduction of Unsubstituted Ring | Naphthols | Rhodium Complex with Hydrosilane | Regioselective synthesis of 5,6,7,8-tetrahydronaphthols. lookchem.com |

| Hydrogenation | 1-Naphthol | Rhodium-on-Alumina | Formation of 1-decalol under mild conditions. orgsyn.org |

| Direct Hydroxylation | Naphthalene | Pigment Green B / H₂O₂ | Synthesis of 1-naphthol. google.com |

Derivatives and Structural Modifications of 1 Naphthol 8 Methanol

Synthesis and Characterization of Substituted 1-Naphthol-8-methanol Derivatives

The synthesis of substituted this compound derivatives is a focal point of research, driven by the need for novel compounds with tailored properties. The inherent reactivity of the naphthalene (B1677914) ring and the hydroxyl and methanol (B129727) functionalities allow for a diverse range of chemical modifications.

A common strategy for creating substituted 1-naphthol (B170400) derivatives involves multi-step reaction sequences. For instance, a three-step synthesis can be employed, starting with a Diels-Alder cycloaddition, followed by a copper(II) trifluoromethanesulfonate-catalyzed aromatization, and concluding with a bromination reaction. nih.gov This approach has been successful in producing various brominated 1-naphthol derivatives. nih.gov The structures of these newly synthesized compounds are typically confirmed using spectroscopic techniques. nih.gov

Another versatile method for synthesizing naphthalene derivatives is through the condensation of β-naphthol, an aromatic aldehyde, and a suitable amine in an ionic liquid medium. asianpubs.org This one-pot, three-component reaction provides a straightforward route to a variety of substituted naphthalene compounds. The resulting products can be purified by crystallization and characterized by IR, NMR, and Mass spectrometric techniques to confirm the presence of the desired functional groups. ijbpas.com

The characterization of these derivatives is crucial for confirming their structure and purity. A combination of spectroscopic methods is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in elucidating the molecular structure, providing information about the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the hydroxyl (-OH) and other characteristic vibrations.

Mass Spectrometry (MS): This technique determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. asianpubs.org

Detailed research findings have been reported for various naphthalene derivatives, highlighting the successful synthesis and characterization of these compounds. For example, the synthesis of a novel sulfonamide derivative was achieved by the bromination of 1-hydroxy acetonaphthone followed by a reaction with sulphanilamide. ijbpas.com The final product was thoroughly characterized by IR, NMR, and Mass spectrometry. ijbpas.com

| Derivative Type | Synthetic Method | Characterization Techniques | Key Findings |

|---|---|---|---|

| Brominated 1-Naphthols | Diels-Alder, Aromatization, Bromination nih.gov | Spectroscopic Methods nih.gov | Successful synthesis of novel brominated derivatives. nih.gov |

| Amino-substituted Naphthalenes | Three-component condensation (β-naphthol, aldehyde, amine) asianpubs.org | IR, NMR, Mass Spectrometry ijbpas.com | Efficient one-pot synthesis of diverse substituted naphthalenes. asianpubs.org |

| Sulfonamide Derivatives | Bromination of 1-hydroxy acetonaphthone and reaction with sulphanilamide ijbpas.com | IR, NMR, Mass Spectrometry ijbpas.com | Confirmation of the novel sulfonamide structure. ijbpas.com |

Formation of Macrocyclic and Supramolecular Structures Incorporating Naphthylmethanol Units

The rigid and well-defined geometry of the naphthalene core makes this compound and its derivatives excellent building blocks for the construction of macrocyclic and supramolecular structures. These organized assemblies are of great interest due to their potential applications in molecular recognition, catalysis, and materials science.

Macrocycles incorporating naphthyl units have been synthesized and their ability to form host-guest complexes has been demonstrated. nih.gov In one instance, a macrocycle bearing two flexible side-arms was found to crystallize with methanol solvent molecules accommodated within its cavity, held in place by O-H···N and N-H···O hydrogen bonds. nih.gov The connection of these host-guest complexes is further facilitated by C-H···O, C-H···N, and C-H···π interactions, leading to the formation of a three-dimensional supramolecular network. nih.gov

The synthesis of supramolecular organic frameworks has also been achieved using naphthyl viologen guests and a cucurbit mdpi.comuril (CB mdpi.com) host. acs.org The formation of these supramolecular polymers is driven by charge-transfer complexation within the hydrophobic cavity of the CB mdpi.com host. acs.org The resulting structures have been characterized by a variety of techniques, including ¹H NMR, UV-vis spectroscopy, and transmission electron microscopy (TEM), which revealed the formation of linear supramolecular polymers with "antler-like" morphologies. acs.org

| Structure Type | Building Blocks | Driving Forces for Assembly | Characterization Techniques | Key Features |

|---|---|---|---|---|

| Supramolecular Assembly | 2-Acetyl-1-naphthol asianpubs.org | Intramolecular H-bonding, Intermolecular C-H···π and π-π stacking asianpubs.org | X-ray Crystallography asianpubs.org | Formation of a six-membered ring and a stabilized crystal structure. asianpubs.org |

| Macrocyclic Host-Guest Complex | Macrocycle with flexible side-arms and methanol nih.gov | O-H···N, N-H···O, C-H···O, C-H···N, C-H···π interactions nih.gov | X-ray Crystallography nih.gov | Solvent molecules encapsulated within the macrocyclic cavity. nih.gov |

| Supramolecular Organic Framework | Naphthyl viologen guests and CB mdpi.com host acs.org | Charge-transfer complexation acs.org | ¹H NMR, UV-vis, TEM acs.org | Formation of linear supramolecular polymers with "antler-like" morphology. acs.org |

Conjugates and Hybrid Molecules Featuring this compound Scaffolds

The development of conjugates and hybrid molecules incorporating the this compound scaffold represents a promising strategy for creating multifunctional compounds. By combining the naphthylmethanol unit with other molecular entities, it is possible to design molecules with novel properties and functionalities.

The synthesis of such hybrid molecules often involves the reaction of a functionalized naphthalene derivative with another biologically or chemically active molecule. rsc.org For example, new naphthalene hybrids have been designed by combining naphthalene with nicotinonitrile, pyrazole, and pyran moieties. rsc.org The synthesis of these hybrids can be achieved through tandem reactions, such as the reaction of a formylchromone (B10848765) with various nucleophiles. rsc.org

The concept of drug hybridization, where two or more distinct biologically active molecules are combined into a single entity, is a powerful approach to address multifactorial diseases. rsc.org Naphthalene has been shown to be an effective component in such hybrid drugs when merged with other biologically active moieties. rsc.org

The synthesis of naphthol-naphthalimide conjugates has also been reported, where the connection of the two molecular fragments is achieved through a Grignard reaction as a key step. mdpi.com These conjugates have been investigated for their photochemical reactivity. mdpi.com

Exploration of Bio-Inspired Derivatives (excluding biological activity/applications)

The design and synthesis of bio-inspired derivatives of this compound, excluding their biological activity, is an area of chemical exploration focused on mimicking natural structures and functionalities. This approach can lead to the development of novel molecules with unique chemical properties.

One example of a bio-inspired approach is the synthesis of haptens for the production of specific monoclonal antibodies. nih.gov In one study, 4-hydroxy-1-naphthaldehyde (B1296455) was used to synthesize two different haptens by introducing a carboxymethoxylamine hemihydrochloride spacer arm to the aldehyde group. nih.gov This strategy was designed to facilitate the exposure of the antigenic determinant. The synthesis involved a one-step reaction and the resulting haptens were characterized by mass spectrometry and NMR spectroscopy. nih.gov

The synthesis of such bio-inspired molecules often requires careful planning of the synthetic route to achieve the desired structure and functionality. The characterization of these complex molecules is essential to confirm their successful synthesis and to understand their chemical properties.

Advanced Characterization and Analytical Methodologies for 1 Naphthol 8 Methanol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of organic compounds. For a molecule like 1-Naphthol-8-methanol, a combination of techniques would be required to confirm its identity, purity, and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, variable temperature NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the phenolic hydroxyl proton, the methylene (B1212753) protons of the CH₂OH group, and the alcoholic hydroxyl proton. The proximity of the hydroxyl and hydroxymethyl groups at the 1 and 8 (peri) positions would likely lead to through-space interactions and hydrogen bonding, which could significantly influence the chemical shifts, particularly of the hydroxyl protons. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the six adjacent protons.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. This would include the ten carbons of the naphthalene ring and the single carbon of the hydroxymethyl group. The chemical shifts of the C1 and C8 carbons would be significantly affected by the electronegative oxygen atoms of the substituents.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. Variable-temperature NMR could be employed to study dynamic processes like intramolecular hydrogen bonding between the phenolic and alcoholic hydroxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound vs. Experimental Data for 1-Naphthol (B170400) (Note: Predicted values are estimations based on substituent effects; experimental verification is required.)

| Proton | Experimental Shift (ppm) for 1-Naphthol in CDCl₃ chemicalbook.com | Predicted Shift (ppm) for this compound | Expected Multiplicity |

| H-2 | 6.73 | ~6.8 | Doublet (d) |

| H-3 | 7.42 | ~7.5 | Triplet (t) |

| H-4 | 7.79 | ~7.8 | Doublet (d) |

| H-5 | 8.16 | ~8.0 | Doublet (d) |

| H-6 | 7.47 | ~7.5 | Triplet (t) |

| H-7 | 7.45 | ~7.6 | Doublet (d) |

| Phenolic OH | 5.43 | Variable (Broad Singlet) | Broad Singlet (s) |

| Methylene CH₂ | N/A | ~4.9 | Singlet (s) or Doublet (d) |

| Alcoholic OH | N/A | Variable (Broad Singlet) | Broad Singlet (s) or Triplet (t) |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₁H₁₀O₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight (monoisotopic mass: 174.0681 g/mol ), which confirms its elemental composition.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways could include the loss of water (H₂O) from the molecular ion to give a fragment at m/z = 156, or the loss of the hydroxymethyl radical (•CH₂OH) to yield an ion at m/z = 143. Tandem mass spectrometry (MS/MS) would be used to isolate the molecular ion and induce further fragmentation, providing more detailed structural information and confirming the connectivity of the functional groups.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 174 | Molecular Ion [M]⁺ | [C₁₁H₁₀O₂]⁺ |

| 156 | [M - H₂O]⁺ | [C₁₁H₈O]⁺ |

| 145 | [M - CHO]⁺ | [C₁₀H₉O]⁺ |

| 143 | [M - CH₂OH]⁺ | [C₁₀H₇O]⁺ |

| 115 | [C₁₀H₇O - CO]⁺ or [C₉H₇]⁺ | [C₉H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups, broadened due to hydrogen bonding. Other key absorptions would include C-O stretching vibrations around 1200-1000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help confirm the naphthalene core structure.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600-3200 | O-H (Phenol & Alcohol) | Stretching (broad) |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2950-2850 | C-H (Aliphatic CH₂) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| ~1260 | C-O (Phenol) | Stretching |

| ~1050 | C-O (Primary Alcohol) | Stretching |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Studies

UV-Vis and fluorescence spectroscopy investigate the electronic transitions within a molecule and are particularly useful for conjugated systems like naphthalene. The naphthalene ring system is the primary chromophore in this compound.

The UV-Vis absorption spectrum, likely recorded in a solvent like methanol (B129727) or ethanol (B145695), would be expected to show absorption bands characteristic of the naphthalene system. Compared to unsubstituted naphthalene, the electron-donating hydroxyl and hydroxymethyl groups (auxochromes) would be expected to cause a bathochromic (red) shift in the absorption maxima. For comparison, 1-naphthol in ethanol exhibits absorption maxima around 290 nm. researchgate.net

As a naphthalene derivative, this compound is expected to be fluorescent. wikipedia.org Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The emission spectrum would provide information about the electronic structure of the excited state. The fluorescence quantum yield and lifetime could also be measured to fully characterize its photophysical properties.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography (GC) separates volatile compounds based on their boiling points and interactions with a stationary phase. Due to the presence of two polar hydroxyl groups, this compound has a relatively high boiling point and may exhibit poor peak shape or thermal degradation on a standard GC column.

To overcome these issues, derivatization is often employed. The hydroxyl groups can be converted to less polar, more volatile ethers or esters (e.g., by silylation with BSTFA or acylation with acetic anhydride). uzh.ch This process would allow for reliable analysis by GC.

Coupling GC with a mass spectrometer (GC-MS) is a powerful combination. uzh.chthepharmajournal.com As the derivatized compound elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. This provides a mass spectrum for the peak, allowing for positive identification and the assessment of purity by detecting any co-eluting impurities. The method would involve optimizing parameters such as the injection temperature, oven temperature program, and carrier gas flow rate to achieve good separation and peak resolution.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Complex Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. When coupled with Mass Spectrometry (LC-MS), it provides unparalleled sensitivity and specificity, making it ideal for analyzing complex mixtures.

The separation is typically achieved using a reversed-phase column, such as a C18, where a polar mobile phase is employed. For naphthol derivatives, a common mobile phase consists of a gradient mixture of an aqueous solution (often with a formic acid or phosphate (B84403) buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. nih.govrdd.edu.iq The dual hydroxyl groups (one phenolic, one alcoholic) in this compound would influence its retention behavior, likely making it more polar than 1-naphthol.

LC-MS analysis would follow chromatographic separation. Using an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the analyte is ionized before entering the mass spectrometer. massbank.eu Mass analyzers like a quadrupole, time-of-flight (TOF), or Orbitrap can then provide high-resolution mass data. For this compound (C₁₁H₁₀O₂), the expected exact mass would be utilized for precise identification. Tandem mass spectrometry (MS/MS) can further aid in structural confirmation by analyzing the fragmentation patterns of the parent ion. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Naphthol Derivatives

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 4 µm) | Commonly used for separation of aromatic compounds like naphthols. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol | Acid improves peak shape for phenolic compounds; gradient elution is effective for complex samples. massbank.eu |

| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for analytical scale columns. nih.govrdd.edu.iq |

| Detection | UV (e.g., 254 nm) or Fluorescence | Naphthalene ring system is strongly UV-active and fluorescent. nih.gov |

| MS Ionization | Negative Ion Mode ESI or APCI | Phenolic hydroxyl group is readily deprotonated. massbank.eu |

Solid-Phase Extraction (SPE) Coupled with Spectrophotometric Detection for Trace Analysis

For the analysis of trace levels of this compound in complex matrices like environmental water or biological fluids, a sample preparation step is crucial to remove interferences and concentrate the analyte. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose. nih.gov

The methodology involves passing a liquid sample through a cartridge containing a solid adsorbent. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric material would be suitable. researchgate.net The analyte is retained on the sorbent while more polar matrix components pass through. After a washing step to remove residual interferences, the target compound is eluted with a small volume of an organic solvent, such as methanol or acetonitrile. nih.govresearchgate.net This process not only cleans up the sample but also achieves significant concentration.

Following SPE, spectrophotometric detection can be employed for quantification. This method relies on the principle that the naphthalene ring system absorbs light in the ultraviolet (UV) region. While direct UV spectrophotometry is possible, sensitivity and selectivity can be enhanced by derivatization. Naphthols can react with various reagents to form colored azo dyes, shifting the maximum absorbance to the visible region, which reduces interference from other UV-absorbing compounds. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

Table 2: Typical Solid-Phase Extraction Protocol for Naphthols from Aqueous Samples

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Rinse cartridge with methanol, followed by water. | Activates the sorbent for analyte retention. |

| Loading | Pass the aqueous sample through the cartridge. | Analyte adsorbs to the stationary phase. |

| Washing | Rinse with water or a weak aqueous-organic mix. | Removes hydrophilic impurities. |

| Elution | Elute with a small volume of methanol or acetonitrile. | Desorbs the concentrated analyte. researchgate.net |

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achieved through X-ray crystallography. For 1,8-disubstituted naphthalenes like this compound, this analysis is of significant academic interest as it reveals the consequences of steric strain between the substituents in the peri positions.

In a typical analysis, a single crystal of the compound is grown and irradiated with a beam of X-rays. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

For 1,8-disubstituted naphthalenes, X-ray analysis provides critical data on bond lengths, bond angles, and torsional angles. Steric repulsion between the groups at the C1 and C8 positions often forces them out of the mean plane of the naphthalene ring, causing significant distortion. nih.govnih.gov In the case of this compound, analysis would reveal the extent of this distortion and the nature of any intramolecular hydrogen bonding between the phenolic hydroxyl group and the methanolic group. A study on the closely related 1,8-bis(hydroxymethyl)naphthalene showed significant deviation in the exterior angles at C1 and C8 due to steric interactions of the hydroxymethyl substituents. nih.gov This analysis is fundamental to understanding the compound's solid-state conformation and intermolecular interactions, such as hydrogen-bonding networks. nih.gov

Table 3: Crystallographic Data for the Analogous Compound 1,8-bis(hydroxymethyl)naphthalene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 8.549(4) |

| b (Å) | 4.856(3) |

| c (Å) | 22.604(4) |

| β (°) | 94.24(3) |

| Volume (ų) | 935.8(7) |

Advanced Analytical Strategies for Environmental Monitoring

The detection of naphthalene and its hydroxylated derivatives in the environment is critical due to their potential toxicity. oup.com Advanced analytical strategies for monitoring this compound would focus on achieving high sensitivity and selectivity to measure low concentrations in environmental matrices such as water and soil.

A common and powerful strategy involves the coupling of an extraction and concentration technique, like SPE, with a highly sensitive analytical method, such as HPLC with fluorescence detection or gas chromatography-mass spectrometry (GC-MS). nih.gov Naphthols are naturally fluorescent, allowing for very low detection limits with HPLC-fluorescence detectors. nih.gov

For GC-MS analysis, a derivatization step is typically required to make the polar hydroxyl groups more volatile. wiley.com This involves converting the hydroxyl groups into, for example, silyl (B83357) ethers. After derivatization, the compound can be readily analyzed by GC-MS, which provides excellent chromatographic separation and definitive identification based on mass spectra. wiley.com These combined methodologies (e.g., SPE-HPLC-Fluorescence or SPE-GC-MS) are essential for robust and reliable environmental monitoring, capable of reaching detection limits in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. nih.govwiley.com

Table 4: Performance of Analytical Methods for Naphthol Monitoring in Water

| Methodology | Typical Limit of Detection (LOD) | Key Advantages | Reference |

|---|---|---|---|

| SPE-HPLC-UV | ~0.2 µg/L | Good for routine analysis, widely available. | Based on similar compound analysis. |

| SPE-HPLC-Fluorescence | <0.1 µg/L | High sensitivity and selectivity for fluorescent compounds. | nih.gov |

| SPE-GC-MS (with derivatization) | ~0.3 µg/L | High specificity from mass spectral data, excellent separation. | wiley.com |

Computational and Theoretical Investigations of 1 Naphthol 8 Methanol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energy of 1-Naphthol-8-methanol, enabling the prediction of various molecular properties.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state geometries and electronic properties of molecules like 1-naphthol (B170400) derivatives. rsc.orgunibe.chresearchgate.net DFT calculations, often using functionals like B3LYP and basis sets such as 6-31G* or def2-TZVPP, are utilized to optimize molecular structures and predict properties. rsc.orgunibe.chnih.gov

For naphthol derivatives, dispersion-corrected DFT methods like B97-D3, B3LYP-D3, and ωB97X-D have been shown to provide accurate predictions of intermolecular dissociation energies and stable isomeric structures. unibe.ch These methods are crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the chemistry of this compound. unibe.ch The choice of the exchange-correlation functional is critical, as it can significantly impact the predicted geometries and electronic properties. koreascience.kr For instance, studies on related systems have shown that functionals like HSEH1PBE can provide accurate predictions for HOMO, LUMO, and energy gaps. chemrxiv.org

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of a molecule's reactivity and spectroscopic behavior. The HOMO-LUMO energy gap can indicate the chemical reactivity and stability of the molecule. researchgate.net

Table 1: Calculated Ground State Properties of a Naphthol Derivative using DFT This table is illustrative and based on typical data from DFT calculations on similar compounds.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more rigorous determination of electronic structure, ab initio methods are employed. These methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy, especially for describing electron correlation. rsc.org

High-level electronic structure studies on naphthalene (B1677914) and its derivatives have highlighted the importance of including double and higher-order excitations to accurately describe their electronic states. rsc.org For instance, the Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) method has been shown to accurately predict the excited states of naphthols, where TD-DFT might fail. osti.govacs.org

Time-Dependent DFT (TD-DFT) for Excited-State Properties and Photoreactivity

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. researchgate.netacs.org It allows for the prediction of electronic absorption spectra, fluorescence energies, and the nature of electronic transitions. researchgate.net TD-DFT is particularly valuable for studying the photoreactivity of compounds like this compound, as it can provide insights into processes such as excited-state proton transfer (ESPT). tau.ac.ilresearchgate.netacs.org

However, the accuracy of TD-DFT can be limited, especially for systems like naphthols where it can fail to correctly predict the energy and ordering of the ¹Lₐ and ¹Lₑ excited states. osti.govacs.org This limitation is often attributed to the absence of correlation from doubly excited configurations in standard TD-DFT functionals. osti.govacs.org Despite these challenges, TD-DFT remains a crucial tool. For example, in studies of 1-naphthol derivatives, TD-DFT calculations have been used to show how molecular bridges with solvent molecules can facilitate ESPT. tau.ac.ilresearchgate.netacs.org

Table 2: Calculated Excited-State Properties of a Naphthol Derivative using TD-DFT This table is illustrative and based on typical data from TD-DFT calculations on similar compounds.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₁ (¹Lₑ) | 3.80 | 0.02 | HOMO -> LUMO+1 |

| S₂ (¹Lₐ) | 4.15 | 0.15 | HOMO -> LUMO |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

Conformational Analysis and Dynamic Behavior in Solution or Gas Phase

The conformational flexibility of this compound is a key aspect of its chemistry. MD simulations can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. researchgate.net This is particularly important for understanding how the relative orientation of the hydroxyl and methanol (B129727) groups influences the molecule's properties and reactivity. mdpi.com

Replica-exchange with solute tempering molecular dynamics (REST-MD) is an advanced simulation technique that can provide detailed insights into conformational exchange dynamics, which can be correlated with experimental data from techniques like NMR spectroscopy. copernicus.org Such simulations can reveal the populations of different conformers in solution and the timescales of their interconversion. copernicus.orgnih.gov

Simulation of Solvent Effects on Reactivity and Spectroscopic Signatures

The solvent environment can have a profound impact on the reactivity and spectroscopic properties of molecules. nih.govweebly.combris.ac.uk MD simulations, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are powerful tools for investigating these solvent effects at a molecular level. researchgate.net

For photoacids like 1-naphthol derivatives, MD simulations can elucidate the role of the solvent in processes like ESPT. researchgate.net Simulations can model the hydrogen-bonding networks between the solute and solvent molecules, revealing how the solvent composition (e.g., water-methanol mixtures) can alter the reaction kinetics and mechanisms. tau.ac.ilresearchgate.netacs.orgresearchgate.net By simulating the system in different solvents, it is possible to understand how properties like solvent polarity and hydrogen-bonding capability modulate the energy landscape of photochemical reactions. nih.govresearchgate.net

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies are fundamental in computational chemistry for understanding how the three-dimensional arrangement of atoms in a molecule influences its chemical behavior. These studies often employ quantitative structure-activity relationship (QSAR) models and other computational techniques to predict the reactivity of a compound.

Predictive Modeling of Reaction Outcomes based on Molecular Structure

Predictive modeling utilizes computational algorithms to forecast the likely products and rates of chemical reactions based on the reactant's molecular structure. This approach is invaluable for designing new synthetic routes and understanding reaction mechanisms. For instance, studies on naphthol derivatives often explore how different substituents on the naphthalene ring affect the outcome of reactions such as alkylations or oxidations ijsr.netacs.org. However, no specific predictive models for the reaction outcomes of this compound have been found in the reviewed literature.

Analysis of Electronic and Steric Effects on Chemical Transformations

The electronic and steric properties of a molecule are key determinants of its reactivity. Electronic effects refer to the influence of charge distribution, while steric effects relate to the spatial arrangement of atoms. Computational methods, such as Density Functional Theory (DFT), are frequently used to analyze these properties. For example, in various naphthol derivatives, the electronic and steric effects of different functional groups have been shown to greatly influence the enantioselectivity of asymmetric reactions rsc.org. Research on other naphthol compounds has also highlighted the role of these effects in Friedel–Crafts alkylation reactions rsc.org. Despite the importance of these factors, specific computational analyses of the electronic and steric effects on the chemical transformations of this compound are not available in the current body of scientific literature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction mechanism.

Transition State Localization and Energy Barrier Calculations

A critical aspect of mechanistic studies is the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the reaction rate. Computational methods are essential for localizing these transient structures and calculating their energies. Studies on related compounds, such as the oxidation of naphthalene, have utilized transition state theory to estimate kinetic rate constants researchgate.net. Similarly, investigations into proton transfer in naphthaldehydes have employed theoretical calculations to determine potential energy curves rsc.org. However, there is no published research detailing the localization of transition states or the calculation of energy barriers for reactions involving this compound.

Validation of Proposed Mechanisms against Experimental Data

A crucial step in computational research is the validation of theoretical models against experimental results. This ensures that the computational methods accurately reflect real-world chemistry. For many chemical systems, computationally predicted properties like reaction rates and product distributions are compared with data from laboratory experiments, such as those using NMR spectroscopy rsc.orgvu.edu.au. This comparative approach lends credibility to the proposed mechanisms. For example, in the study of other naphthol derivatives, DFT calculations have been used to identify transients that are consistent with experimental observations from pulse radiolysis acs.org. At present, no studies have been found that propose or validate a reaction mechanism for this compound through a combination of computational modeling and experimental data.

Applications in Chemical Synthesis and Materials Science Excluding Clinical/biological, Safety

As Key Synthetic Intermediates

1-Naphthol-8-methanol serves as a versatile precursor and building block in organic synthesis, primarily due to the reactivity of its two hydroxymethyl groups. These groups can readily undergo transformations such as esterification, etherification, and oxidation, allowing for the construction of more complex molecules. ontosight.ai

The primary route to synthesizing this compound is through the reduction of 1,8-naphthalic anhydride. ontosight.ai This reaction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄), sometimes in the presence of Lewis acids. tandfonline.commdpi.com Once obtained, this compound is used as a starting material for a variety of other 1,8-disubstituted naphthalene (B1677914) derivatives. For instance, it is a key intermediate in the synthesis of 1,8-bis(chloromethyl)naphthalene (B50593) and 1,8-dimethylnaphthalene. sigmaaldrich.com The conversion to the bis(bromomethyl) derivative can also be achieved efficiently by reacting it with phosphorus tribromide. mdpi.com These halogenated derivatives are themselves important intermediates for further functionalization of the naphthalene core. mdpi.com

Table 1: Synthesis and Derivatization of this compound

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 1,8-Naphthalic Anhydride | Lithium Aluminum Hydride (LiAlH₄) | This compound | ontosight.aisigmaaldrich.comsigmaaldrich.com |

| 1,8-Naphthalic Anhydride | LiAlH₄ and Lewis Acids | This compound | tandfonline.commdpi.com |

| This compound | --- | 1,8-bis(chloromethyl)naphthalene | sigmaaldrich.com |

| This compound | --- | 1,8-dimethylnaphthalene | sigmaaldrich.com |

| This compound | Phosphorus Tribromide (PBr₃) | 1,8-bis(bromomethyl)naphthalene | mdpi.com |

The defined geometry of this compound makes it an excellent building block for constructing larger, well-defined molecular architectures and polymeric materials. ontosight.ai Its diol functionality allows it to act as a monomer or comonomer in polymerization reactions, leading to the formation of materials such as polyesters and polyurethanes. ontosight.ai The incorporation of the rigid naphthalene unit can impart specific thermal and mechanical properties to the resulting polymers. ontosight.ai

In the realm of supramolecular chemistry and materials science, it has been employed as a linker for creating macrocycles. researchgate.net Furthermore, the planar aromatic system and the potential for strong intermolecular interactions make it suitable for applications in functional materials, including photoresist materials and liquid crystals. ontosight.ai The proximity of the two hydroxymethyl groups in the 1,8-positions leads to distinct electronic environments and stronger dipole-dipole interactions compared to other isomers like 1,4-naphthalenedimethanol, which can be advantageous in crystal engineering.

Role in Catalysis and Ligand Design

The application of this compound in catalysis and ligand design is not extensively documented. The fixed, close proximity of the two functional groups on the naphthalene scaffold suggests potential for the design of bidentate ligands for metal catalysts.

While the development of chiral ligands is a major area of asymmetric catalysis, specific examples derived directly from this compound are not prominent in the reviewed literature. nih.govenamine.net In one study involving a tandem intramolecular cyclopropanation/Cope rearrangement sequence, the use of this compound as a linker was noted to result in lower enantioselectivity compared to 1,2-benzenedimethanol. acs.org This suggests that while it can be incorporated into ligand structures, the resulting stereochemical control may not always be optimal for every type of reaction.

There is currently limited information available regarding the use of this compound as a catalytic scaffold or a co-catalyst in chemical reactions.

Development of Chemical Sensors and Probes

Direct applications of this compound in the development of chemical sensors and probes have not been identified in the surveyed research. However, the 1,8-naphthalene scaffold is a foundational structure for a highly important class of fluorescent dyes known as 1,8-naphthalimides. psu.eduresearchgate.net These naphthalimide derivatives, which feature an imide functional group instead of the two hydroxymethyl groups, are extensively used in creating fluorescent sensors for a wide array of analytes, including metal ions and changes in solvent polarity. psu.eduresearchgate.netresearchgate.net The photophysical properties of the 1,8-naphthalimide (B145957) system, such as high luminescence and sensitivity to the local environment, make it an excellent fluorophore for sensor design. researchgate.net

Fluorescent Chemosensors Based on Naphthol-Naphthalimide Structures

Naphthol-naphthalimide based structures have been successfully developed as fluorescent chemosensors for the detection of various ions. researchgate.net These sensors often operate on a "turn-on" fluorescence mechanism, where the presence of a specific analyte triggers a significant increase in fluorescence intensity. For example, a naphthalimide-based sensor, NPA, was designed for the detection of Al³⁺ ions, exhibiting a bright green fluorescence upon binding. nih.gov The design of these chemosensors often incorporates a receptor unit that selectively binds with the target analyte and a fluorophore unit, such as the naphthalimide group, that signals the binding event through a change in its photophysical properties. mdpi.combohrium.com The synthesis of these sensors can involve multiple steps, starting from precursors like 4-bromo-1,8-naphthalic anhydride. mdpi.com

Colorimetric and Spectrophotometric Reagents

The ability of naphthol derivatives to form colored compounds makes them useful as colorimetric and spectrophotometric reagents. For instance, 1-naphthol (B170400) can be used in the spectrophotometric determination of various substances. nih.govscribd.comoup.com The reaction often involves the formation of an azo dye, which exhibits a strong absorbance at a specific wavelength. researchgate.net This principle has been applied to the determination of compounds like carbaryl, where it is first hydrolyzed to 1-naphthol before reacting to form a colored product. sci-hub.se The sensitivity and selectivity of these methods are key parameters in their application. nih.gov

Environmental Aspects of 1 Naphthol 8 Methanol Excluding Toxicity and Safety

Methodologies for Environmental Detection and Monitoring

Application of Advanced Analytical Techniques for Trace Analysis

No specific advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), have been documented in peer-reviewed literature for the explicit purpose of trace analysis of 1-Naphthol-8-methanol in environmental samples. While methods for the parent compound, naphthalene (B1677914), and its other derivatives are plentiful, these methodologies cannot be assumed to be directly applicable to this compound without specific validation.

Sampling and Sample Preparation Methods for Environmental Matrices

Detailed protocols for the sampling and preparation of environmental matrices to isolate and concentrate this compound are not available. Techniques commonly used for similar compounds, such as Solid Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME), have not been reported in the context of this specific analyte. The optimal sorbents, solvents, and extraction conditions for this compound from various environmental media remain undetermined.

Method Validation for Environmental Quantification (e.g., LOD, LOQ, recovery)

Consequently, with no established analytical methods, there is a complete absence of data on method validation for the environmental quantification of this compound. Key performance indicators such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery percentages, which are crucial for ensuring the accuracy and reliability of environmental data, have not been established.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 1-Naphthol-8-methanol with high regioselectivity?

- Methodological Answer : Utilize Friedel-Crafts alkylation of 1-naphthol with formaldehyde under acidic catalysis (e.g., H₂SO₄ at 60°C), followed by reduction of intermediate carbonyl groups using NaBH₄ in ethanol. Reaction progress can be monitored via thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluent .

- Key Considerations : Optimize catalyst concentration and reaction time to minimize byproducts. Validate purity via melting point analysis or HPLC.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and hydroxyl/methylene groups. Compare shifts to structurally similar naphthol derivatives .

- FT-IR : Detect hydroxyl stretches (~3300 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 174 for [M+H]⁺).

- Data Table :

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d6 | Substitution pattern verification |

| FT-IR | KBr pellet, 400–4000 cm⁻¹ | Functional group identification |

| HPLC | C18 column, MeOH:H₂O (70:30) | Purity assessment |

Q. How should researchers design in vivo toxicological studies for this compound?

- Methodological Answer : Follow EPA guidelines (Table B-1 ) for selecting species (e.g., rodents), exposure routes (oral, dermal), and endpoints (hepatic/renal effects). Use dose-ranging studies to establish NOAEL/LOAEL. Include control groups and histopathological analysis.

Advanced Research Questions

Q. How can meta-analytic frameworks address heterogeneity in toxicological data for this compound?

- Methodological Answer : Apply Higgins’ I² statistic to quantify between-study variance . For I² > 50%, conduct subgroup analyses by species, exposure duration, or metabolic pathways. Use random-effects models to account for variability. Cross-validate findings with in vitro assays (e.g., hepatocyte cytotoxicity ).

Q. What strategies reconcile discrepancies between in vitro and in vivo toxicological profiles of this compound?

- Methodological Answer :

- Systematic Review : Adopt Cochrane Collaboration protocols to assess study quality and bias.

- Mechanistic Modeling : Compare metabolic activation pathways (e.g., cytochrome P450 interactions) across models. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .

Q. Which thermodynamic properties are critical for predicting this compound’s reactivity in synthetic pathways?

- Methodological Answer : Determine enthalpy of combustion (ΔHc) via bomb calorimetry and compare to naphthalene derivatives (e.g., 1-naphthol: ΔHc = -5150 kJ/mol ). Use computational methods (DFT) to calculate bond dissociation energies (BDEs) for hydroxyl and methylene groups .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s mutagenicity?

- Methodological Answer :

- Evidence Grading : Classify studies by OECD/GHS compliance. Prioritize GLP-certified assays over preliminary screens.

- Dose-Response Analysis : Assess whether discrepancies arise from threshold effects or metabolic saturation. Cross-reference Ames test data with structural analogs (e.g., 2-naphthol ).

Systematic Review and Synthesis

Q. What inclusion criteria are essential for systematic reviews of this compound’s environmental persistence?

- Methodological Answer : Adapt PRISMA guidelines to include peer-reviewed studies with measurable half-life (t½) data in soil/water matrices. Exclude non-peer-reviewed sources (e.g., patents, supplier datasheets). Perform sensitivity analyses to assess publication bias .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。